![molecular formula C18H21NO5 B4107360 N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide](/img/structure/B4107360.png)
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as DMPX, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide acts as a selective antagonist of the adenosine A1 receptor, blocking its activity and preventing the binding of adenosine. This leads to an increase in the release of nitric oxide, which causes vasodilation and a decrease in blood pressure. N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide also inhibits the activation of inflammatory cells, reducing inflammation in various tissues.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have significant effects on blood pressure and inflammation in animal models. It has also been found to have antioxidant properties, reducing oxidative stress in the liver and brain. Additionally, N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows for specific targeting of this pathway. However, N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, its effects on humans are not yet fully understood, making it necessary to conduct further research before considering its use as a therapeutic agent.
Future Directions
There are several potential future directions for the study of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is its potential as a treatment for respiratory diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, further research is needed to understand its effects on glucose metabolism and insulin sensitivity, as well as its potential as a treatment for diabetes. Finally, the use of N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide in combination with other drugs may be explored, as it has been shown to enhance the effects of certain medications.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been studied for its potential as a therapeutic agent for a variety of conditions, including hypertension, heart failure, and inflammation. It has been shown to have vasodilatory effects, reducing blood pressure in animal models. Additionally, N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been found to reduce inflammation in the lungs, making it a potential treatment for respiratory diseases.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-12(24-15-8-6-14(21-2)7-9-15)18(20)19-13-5-10-16(22-3)17(11-13)23-4/h5-12H,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOAKTQZTNYKJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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